Ethanone, 2,2-dichloro-1-(2-naphthalenyl)-
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Overview
Description
Ethanone, 2,2-dichloro-1-(2-naphthalenyl)- is a chemical compound with the molecular formula C12H8Cl2O It is characterized by the presence of a naphthalene ring substituted with a dichloroethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2-dichloro-1-(2-naphthalenyl)- typically involves the chlorination of 2-acetonaphthone. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product .
Industrial Production Methods
On an industrial scale, the production of Ethanone, 2,2-dichloro-1-(2-naphthalenyl)- follows similar principles as the laboratory synthesis but is optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control systems to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2,2-dichloro-1-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloroethanone group to a simpler ethanone or alcohol group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or simpler ketones. Substitution reactions result in the formation of new compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Ethanone, 2,2-dichloro-1-(2-naphthalenyl)- has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism by which Ethanone, 2,2-dichloro-1-(2-naphthalenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Acetonaphthone: A related compound with a similar structure but without the chlorine atoms.
2,2-Dichloro-1-(naphthalen-1-yl)ethanone: Another similar compound with slight variations in the position of the naphthalene ring substitution.
Uniqueness
Ethanone, 2,2-dichloro-1-(2-naphthalenyl)- is unique due to the presence of both the naphthalene ring and the dichloroethanone group, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
91395-22-1 |
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Molecular Formula |
C12H8Cl2O |
Molecular Weight |
239.09 g/mol |
IUPAC Name |
2,2-dichloro-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C12H8Cl2O/c13-12(14)11(15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H |
InChI Key |
SNVVFVIHKWYYOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
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